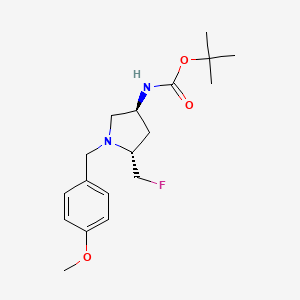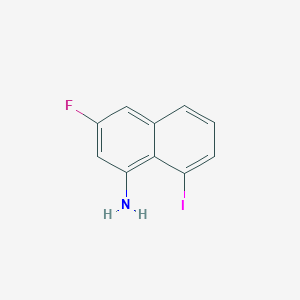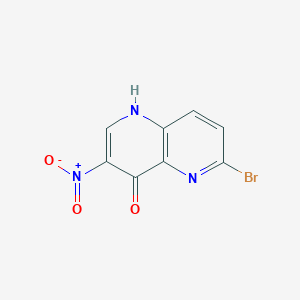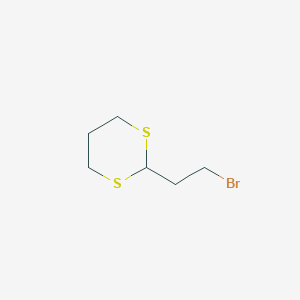![molecular formula C19H22FN5OS B12842958 Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an acetamide group, a cyclohexylmethyl moiety, and a triazinoindole structure with a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One possible synthetic route includes:
Formation of the Triazinoindole Core: The synthesis begins with the construction of the triazinoindole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as 5-methyl-1H-indole-3-carboxaldehyde, with appropriate reagents like hydrazine derivatives and fluorinating agents.
Introduction of the Thio Group: The next step involves the introduction of the thio group at the 3-position of the triazinoindole core. This can be accomplished using thiolation reagents such as thiourea or thiols under suitable conditions.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of cyclohexylmethyl halides or tosylates in the presence of a base.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, tosylates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced intermediates and final products with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced at specific positions.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
Industry: The compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the triazinoindole core may enhance its binding affinity and specificity for certain targets, influencing signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-: Lacks the methyl group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the fluorine atom and the methyl group in Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- distinguishes it from similar compounds. These functional groups may enhance its chemical stability, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.
特性
分子式 |
C19H22FN5OS |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H22FN5OS/c1-25-15-8-7-13(20)9-14(15)17-18(25)22-19(24-23-17)27-11-16(26)21-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,21,26) |
InChIキー |
SYCDOLGLRCVPNR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

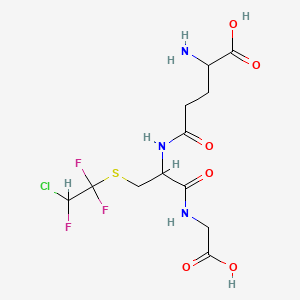
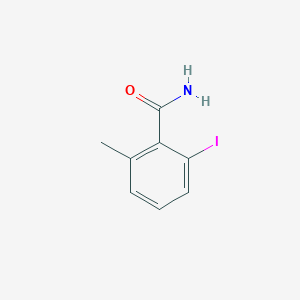
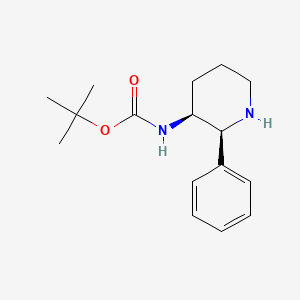
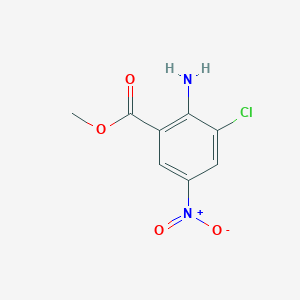
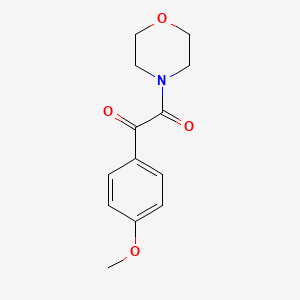

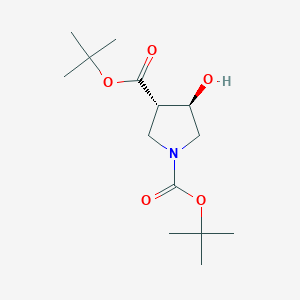
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
